molecular formula C18H15NO3 B7773489 2-Benzoylamino-5-phenyl-penta-2,4-dienoic acid

2-Benzoylamino-5-phenyl-penta-2,4-dienoic acid

Cat. No. B7773489
M. Wt: 293.3 g/mol
InChI Key: BGLZRCYDKYRZQE-SBFJKYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzoylamino-5-phenyl-penta-2,4-dienoic acid is a useful research compound. Its molecular formula is C18H15NO3 and its molecular weight is 293.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzoylamino-5-phenyl-penta-2,4-dienoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzoylamino-5-phenyl-penta-2,4-dienoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Benzoylamino-5-phenyl-penta-2,4-dienoic acid involves the reaction of benzoyl chloride with aniline to form N-benzoylaniline, which is then reacted with acetylene to form 2-benzoylamino-5-phenyl-penta-2,4-dienenitrile. The nitrile group is then hydrolyzed to form the carboxylic acid group.

Starting Materials
Benzoyl chloride, Aniline, Acetylene, Sodium hydroxide, Hydrochloric acid, Ethanol, Wate

Reaction
Step 1: Benzoylation of aniline with benzoyl chloride in the presence of sodium hydroxide to form N-benzoylaniline., Step 2: Reaction of N-benzoylaniline with acetylene in the presence of hydrochloric acid to form 2-benzoylamino-5-phenyl-penta-2,4-dienenitrile., Step 3: Hydrolysis of the nitrile group in 2-benzoylamino-5-phenyl-penta-2,4-dienenitrile with sodium hydroxide to form 2-benzoylamino-5-phenyl-penta-2,4-dienoic acid.

properties

IUPAC Name

(2Z,4E)-2-benzamido-5-phenylpenta-2,4-dienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-17(15-11-5-2-6-12-15)19-16(18(21)22)13-7-10-14-8-3-1-4-9-14/h1-13H,(H,19,20)(H,21,22)/b10-7+,16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLZRCYDKYRZQE-SBFJKYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C(=O)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(/C(=O)O)\NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z,4E)-5-phenyl-2-[(phenylcarbonyl)amino]penta-2,4-dienoic acid

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